Evidence Item 1: Comparative Coplanarity and Solid-State Organization of 5- vs 3′-Alkyl Regioisomers
The position of the decyl side chain on the terthiophene core is a primary determinant of supramolecular organization in the solid state. Studies on strictly monodispersed fractions of regioisomeric oligomers—specifically comparing 4,4′′-dioctyl-2,2′:5′,2′′-terthiophene (4,4′′DOTT, a model for 5-alkyl terminal substitution) with 3,3′′DOTT—reveal that the two regioisomer series exhibit strikingly different supramolecular organizations. The 4,4′′ (and by analogy 5-decyl) series adopts a two-dimensional arrangement for short oligomers, whereas the 3,3′′ series does not [1]. The enhanced planarity and ordered packing of the terminal-alkyl isomer are directly attributed to the absence of steric hindrance at the interannular 3′ position, which would otherwise induce torsional defects between thiophene rings and disrupt efficient π-overlap in the crystal or thin-film.
| Evidence Dimension | Molecular planarity and solid-state supramolecular packing motif |
|---|---|
| Target Compound Data | 5-decyl-2,2′:5′,2″-terthiophene (terminal substitution; analogous to 4,4′′DOTT series) - Forms two-dimensional supramolecular organization in short oligomers. |
| Comparator Or Baseline | 3,3′′-dioctyl-2,2′:5′,2″-terthiophene (internal substitution; analogous to 3′-decyl series) - Does not form two-dimensional supramolecular organization; exhibits a different packing structure. |
| Quantified Difference | Qualitative but distinct: the terminal-substituted isomer achieves a 2D supramolecular organization, a prerequisite for efficient macroscopic charge transport, while the internal-substituted isomer does not adopt this organization. |
| Conditions | Systematic X-ray diffraction (XRD) and atomic force microscopy (AFM) analysis of monodispersed oligomeric fractions obtained via preparative recycling GPC [1]. |
Why This Matters
For procurement decisions in organic electronics R&D, choosing the 5-substituted regioisomer over the cheaper and more common 3′-substituted variant is essential to achieve the ordered lamellar or 2D packing that underpins high field-effect mobility; substitution with the wrong regioisomer can result in a fundamentally disordered morphology and non-functional devices.
- [1] D. P. Durandin, E. V. Agina, et al. Two-Dimensional Supramolecular Organization in Oligomers of Dialkylterthiophenes—Effect of the Alkyl Substituent Position. Chemistry - A European Journal, 2010, 16, 135–142. DOI: 10.1002/chem.200902332. View Source
